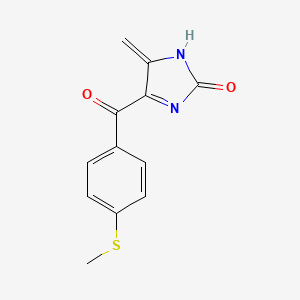
5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two non-adjacent nitrogen atoms and a carbonyl group. This particular compound is characterized by the presence of a methylidene group at the 5-position and a 4-methylsulfanylbenzoyl group at the 4-position. These structural features make it a unique and valuable compound in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one typically involves the cyclization of N-acyl derivatives of glycine, followed by condensation with aldehydes or ketones. One common method is the cyclization of N-acyldehydroamino acid amides, which can be prepared from 4-methylidenoxazol-5(4H)-ones. The cyclization is usually carried out with heating in basic media, such as pyridine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of microwave irradiation has been shown to increase the efficiency of the cyclization process . Additionally, the condensation of amino esters with cyanamides, guanidines, imino halides, imidates, or methyl carbamimidothioates has been used to produce a range of 5-monosubstituted, 5,5-disubstituted, and 5-ethylidene imidazol-4-ones .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent protein chromophore.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of 5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one involves its interaction with specific molecular targets and pathways. For example, it can act as a proteasome modulator by binding to the proteasome and altering its activity . This interaction can lead to the degradation of specific proteins, thereby affecting various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazol-4-ones: These compounds share the imidazole core structure but differ in their substituents.
Imidazol-2-ones: Similar to imidazol-4-ones but with the carbonyl group at a different position.
Uniqueness
5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methylidene and 4-methylsulfanylbenzoyl groups make it particularly valuable in the synthesis of fluorescent proteins and as a proteasome modulator .
Eigenschaften
Molekularformel |
C12H10N2O2S |
|---|---|
Molekulargewicht |
246.29 g/mol |
IUPAC-Name |
5-methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one |
InChI |
InChI=1S/C12H10N2O2S/c1-7-10(14-12(16)13-7)11(15)8-3-5-9(17-2)6-4-8/h3-6H,1H2,2H3,(H,13,16) |
InChI-Schlüssel |
NCRCYFBZHHMDPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C(=O)C2=NC(=O)NC2=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















